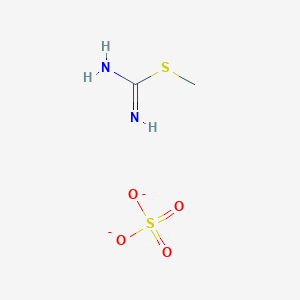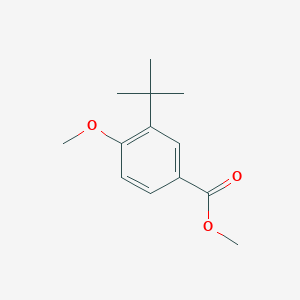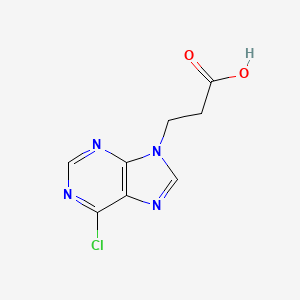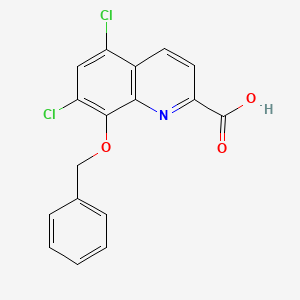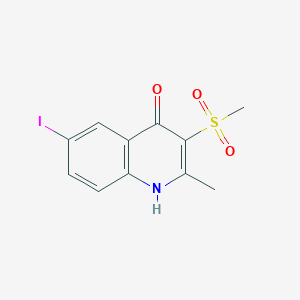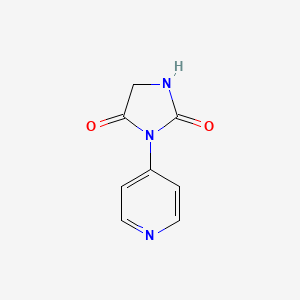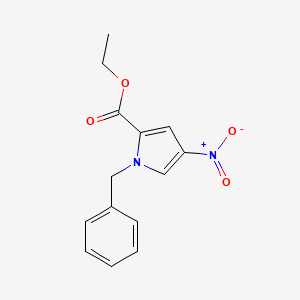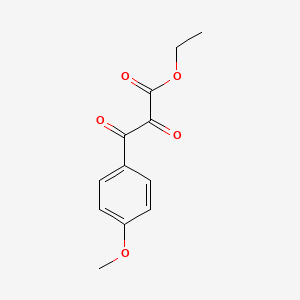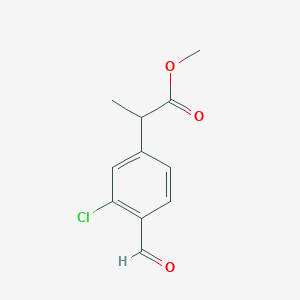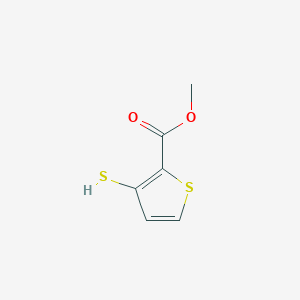![molecular formula C17H26N2O3 B8288413 tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate CAS No. 125033-60-5](/img/structure/B8288413.png)
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a benzyl group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of a carbonyl group.
Reduction: Regeneration of the hydroxyl group.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential use in drug development.
- May serve as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of fine chemicals.
- Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to protect the amine functionality during synthetic transformations and can be removed under mild conditions to regenerate the free amine. This allows for selective reactions to occur on other functional groups without affecting the amine.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Lacks the pyrrolidine and benzyl groups, making it less complex and versatile.
- Benzyl carbamate: Contains a benzyl group but lacks the pyrrolidine ring, offering different reactivity and applications.
- tert-Butyl N-methylcarbamate: Similar protecting group properties but with different steric and electronic effects due to the methyl group.
Eigenschaften
CAS-Nummer |
125033-60-5 |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)18-12-17(21)9-10-19(13-17)11-14-7-5-4-6-8-14/h4-8,21H,9-13H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
XUQHCLUBVDHVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCN(C1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


